7-O-Metileriodictiol

Descripción general

Descripción

Sterubin: Neuroprotective Activity and Chemical Properties

Sterubin is a flavanone compound that has been isolated from the Californian plant Eriodictyon californicum. It has gained attention due to its potent neuroprotective properties, particularly in the context of Alzheimer’s disease (AD), a neurological disorder for which there is currently no preventive or curative treatment. The interest in sterubin is part of a broader investigation into the therapeutic potential of flavonoids, a class of phytochemicals known for their beneficial health effects .

Synthesis Analysis

The synthesis of sterubin involves the resolution of racemic sterubin into its two enantiomers, (R)-1 and (S)-1. This process is achieved using a chiral chromatographic phase, which allows for the separation of the enantiomers. The stereochemical assignment of the enantiomers is confirmed online by HPLC-ECD coupling. The occurrence of sterubin in nature has been established as the pure (S)-enantiomer .

Molecular Structure Analysis

Sterubin's molecular structure is characterized by the presence of two enantiomers, which are mirror images of each other. The (S)-enantiomer is the naturally occurring form found in Eriodictyon californicum. The configurational stability of the pure stereoisomers has been observed in methanol, but a fast racemization occurs when they are present in culture medium, indicating that the stereoisomers can interconvert under certain conditions .

Chemical Reactions Analysis

The study of sterubin's chemical reactions has revealed that while the stereoisomers are stable in some solvents, they can undergo racemization in others, such as in culture medium. This racemization process is significant because it could affect the biological activity of the compound when used in therapeutic applications .

Physical and Chemical Properties Analysis

Sterubin exhibits neuroprotective activity in vitro, with both (R)-1 and (S)-1 enantiomers showing comparable levels of neuroprotection and no significant differences in their efficacy. This suggests that the neuroprotective properties of sterubin are not dependent on its stereochemistry. Furthermore, sterubin has been tested in vivo in an AD mouse model, where it demonstrated a significant positive impact on both short- and long-term memory at low dosages. These findings highlight the potential of sterubin as a therapeutic agent for neurodegenerative diseases like AD .

Aplicaciones Científicas De Investigación

Propiedades Antibacterianas

7-O-Metileriodictiol: se ha estudiado por sus potenciales propiedades antibacterianas. La investigación indica que puede inhibir el crecimiento de ciertas bacterias, como Bacillus subtilis y Staphylococcus aureus. Alcanzó el 50% de inhibición del crecimiento a una concentración de 1.25 μg/μL . Esto sugiere que Sterubin podría ser un candidato para desarrollar nuevos agentes antibacterianos, particularmente en la lucha contra las cepas resistentes a los antibióticos.

Lipofilicidad e Interacción con la Membrana Celular

La lipofilicidad del compuesto, o su capacidad para disolverse en grasas, aceites y solventes no polares, se ha correlacionado con su actividad antibacteriana. Los estudios han demostrado que los flavonoides activos como Sterubin presentan coeficientes de difusión y un rango de lipofilicidad que podrían predecir su éxito en acceder a los objetivos bacterianos . Esta propiedad es crucial para el diseño de medicamentos que necesitan penetrar las membranas celulares para llegar a su sitio de acción.

Relación Estructura-Actividad

Se ha explorado la relación estructura-actividad de Sterubin para comprender cómo su estructura química afecta su actividad biológica. La presencia de grupos metoxi y otras características estructurales puede influir significativamente en su eficacia antibacteriana. Esta información es valiosa para el diseño racional de derivados y análogos más potentes .

Actividad Antimicrobiana en la Medicina Tradicional

Sterubin se encuentra en plantas medicinales tradicionales como Blumea balsamifera, utilizada en Filipinas para tratar cálculos renales y como diurético. La presencia del compuesto en tales plantas apoya su uso en la medicina tradicional y abre vías para su validación científica y posibles aplicaciones terapéuticas .

Análisis de la Composición Química

El compuesto se ha identificado a través de diversas técnicas analíticas como la cromatografía líquida de alta resolución (HPLC) y la espectrometría de masas en tándem de cromatografía líquida (LC-MS/MS). Estos métodos permiten la determinación precisa de Sterubin en mezclas complejas, lo cual es esencial para el control de calidad y la estandarización de los medicamentos herbales que contienen este compuesto .

Posible Aplicación en el Tratamiento de Infecciones

Dadas sus propiedades antimicrobianas, Sterubin podría investigarse más a fondo por su posible aplicación en el tratamiento de infecciones bacterianas del tracto urinario y digestivo. La aislación y estandarización de este componente bioactivo de los extractos vegetales podrían conducir al desarrollo de nuevos tratamientos para infecciones microbianas .

Safety and Hazards

Mecanismo De Acción

Target of Action

7-O-Methyleriodictyol, also known as Sterubin, primarily targets pro-inflammatory cytokines . Cytokines are small proteins that are crucial in controlling the growth and activity of other immune system cells and blood cells. When released, they signal the immune system to do its job. Pro-inflammatory cytokines are responsible for promoting systemic inflammation.

Mode of Action

Sterubin interacts with its targets by inhibiting the action of pro-inflammatory cytokines . This inhibition can help reduce inflammation, which is a key factor in a variety of diseases and conditions.

Biochemical Pathways

It is known that the compound hasanti-inflammatory, anti-oxidant, and anti-tumor properties . These properties suggest that Sterubin may affect multiple biochemical pathways related to inflammation, oxidative stress, and tumor growth.

Pharmacokinetics

It is known that sterubin is a yellow crystalline solid that can dissolve in some organic solvents, such as ethanol and dimethyl sulfoxide . This suggests that Sterubin may have good bioavailability.

Result of Action

The molecular and cellular effects of Sterubin’s action are largely based on its anti-inflammatory, anti-oxidant, and anti-tumor properties . By inhibiting pro-inflammatory cytokines, Sterubin can help reduce inflammation at the cellular level . Its anti-oxidant properties suggest that it may protect cells from damage caused by free radicals. Furthermore, its anti-tumor properties indicate that it may inhibit the growth of certain types of cancer cells .

Action Environment

The action, efficacy, and stability of Sterubin can be influenced by various environmental factors. For instance, the compound’s solubility in organic solvents suggests that its action and efficacy may be influenced by the lipid content of the environment . Additionally, the compound’s stability may be affected by factors such as temperature and light exposure.

Propiedades

IUPAC Name |

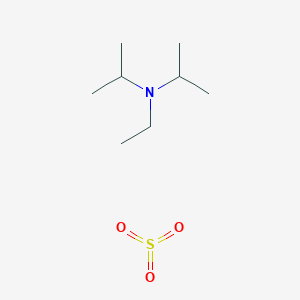

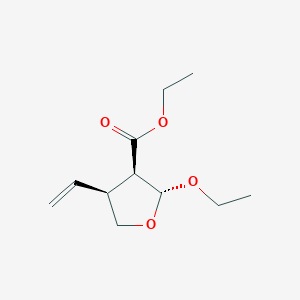

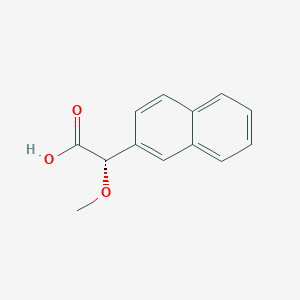

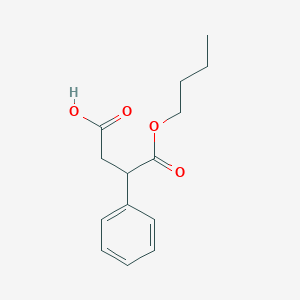

(2S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O6/c1-21-9-5-12(19)16-13(20)7-14(22-15(16)6-9)8-2-3-10(17)11(18)4-8/h2-6,14,17-19H,7H2,1H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSAJORLEPQBKDA-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C2C(=O)C[C@H](OC2=C1)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70199819 | |

| Record name | 7-O-Methyleriodictyol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51857-11-5 | |

| Record name | Sternbin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51857-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-O-Methyleriodictyol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051857115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-O-Methyleriodictyol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STERUBIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0IT00NY6AC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.